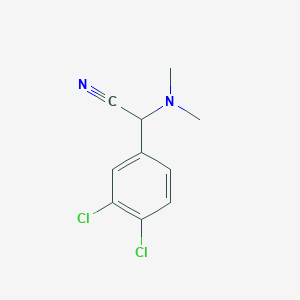

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile

説明

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBGSLXXXPPRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.

Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an imine intermediate.

Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

化学反応の分析

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives where the nitrile group is converted to an amine.

Substitution: Compounds where the chlorine atoms are replaced by other functional groups.

科学的研究の応用

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Findings:

Electronic Effects: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to 4-fluorophenyl or 2-nitrophenyl substituents, increasing its electrophilicity in reactions such as nucleophilic substitutions . The dimethylamino group (N(CH₃)₂) provides stronger electron-donating effects than diethylamino (N(C₂H₅)₂) or pyrrolidinyl groups, stabilizing intermediates in synthesis pathways.

Physicochemical Properties: Lipophilicity (LogP): The dichlorophenyl derivative has the highest LogP (2.8), reflecting greater membrane permeability compared to fluorophenyl (2.1) or nitrophenyl (1.5) analogs. Solubility: The dimethylamino group improves solubility in DMSO (15.2 mg/mL), whereas nitrophenyl derivatives exhibit better aqueous solubility due to polar nitro groups.

Reactivity and Stability: The acetonitrile moiety in all compounds facilitates cyano-based reactions (e.g., hydrolysis to amides). However, the dichlorophenyl compound shows slower hydrolysis rates due to steric hindrance from chlorine atoms. Thermal Stability: Differential scanning calorimetry (DSC) studies reveal that the dichlorophenyl derivative decomposes at 215°C, higher than fluorophenyl (190°C) or nitrophenyl (180°C) analogs.

Biological Activity :

- In preliminary cytotoxicity assays, the dichlorophenyl compound demonstrated IC₅₀ = 12 µM against HeLa cells, outperforming fluorophenyl (IC₅₀ = 25 µM) and pyrrolidinyl (IC₅₀ = 50 µM) derivatives. This suggests that chlorine substituents enhance bioactivity via hydrophobic interactions with cellular targets.

Challenges and Limitations

- Toxicity : The dichlorophenyl group raises concerns about environmental persistence and bioaccumulation.

- Synthetic Complexity : Steric hindrance from chlorine atoms complicates further functionalization.

生物活性

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethylamino moiety, contributing to its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The dichlorophenyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular receptors. The dimethylamino group may participate in hydrogen bonding and electrostatic interactions with target proteins.

Antimicrobial Activity

Research indicates that 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile exhibits antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to cell death.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) demonstrated moderate cytotoxic effects. The compound was found to inhibit tubulin polymerization, a critical process for cell division, thereby exerting anti-proliferative effects on cancer cells .

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile on A549 and HeLa cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined to be approximately 25 µM for A549 cells. The study highlighted the compound's potential as an anticancer agent due to its selective toxicity towards cancerous cells while sparing normal cells .

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of the compound was assessed against a panel of bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8-32 µg/mL, indicating that the compound possesses moderate antibacterial properties. Further analysis suggested that the compound disrupts bacterial membranes, leading to increased permeability and eventual cell lysis .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | A549 (lung carcinoma) | ~25 µM | Inhibition of tubulin polymerization |

| Cytotoxicity | HeLa (cervical carcinoma) | ~30 µM | Inhibition of tubulin polymerization |

| Antibacterial | E. coli | 16 µg/mL | Disruption of bacterial membrane |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | Disruption of bacterial membrane |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life. Its lipophilicity aids in its distribution across biological membranes, while metabolic stability is enhanced due to the presence of the dimethylamino group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。